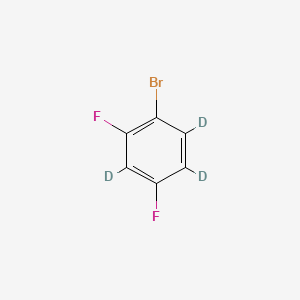

1-Bromo-2,4-difluorobenzene-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

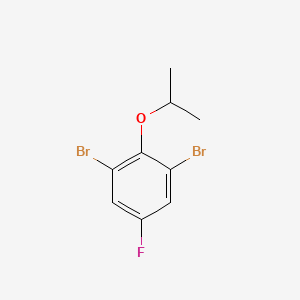

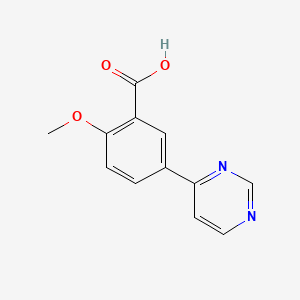

1-Bromo-2,4-difluorobenzene-d3 is a deuterium-labeled derivative of 1-Bromo-2,4-difluorobenzene. This compound is characterized by the presence of bromine and two fluorine atoms on a benzene ring, with deuterium atoms replacing the hydrogen atoms. It is commonly used in various scientific research applications due to its unique properties.

Mecanismo De Acción

Target of Action

It’s known that this compound is a deuterium-labeled version of 1-bromo-2,4-difluorobenzene . Deuterium labeling is often used in drug development to track the distribution and metabolism of a compound within a biological system .

Mode of Action

1-Bromo-2,4-difluorobenzene-d3, being a deuterium-labeled compound, interacts with its targets in a similar manner as its non-deuterated counterpart, 1-Bromo-2,4-difluorobenzene . The presence of deuterium atoms can potentially affect the compound’s interaction with its targets due to the kinetic isotope effect . This effect can alter the rate of chemical reactions, potentially leading to changes in the compound’s pharmacokinetic and metabolic profiles .

Biochemical Pathways

It’s known that 1-bromo-2,4-difluorobenzene undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid . This suggests that the compound may be involved in halogen-lithium exchange reactions in biochemical pathways.

Pharmacokinetics

The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles . This is due to the kinetic isotope effect, where the presence of heavier isotopes like deuterium can slow down the rate of chemical reactions .

Result of Action

As a deuterium-labeled compound, it’s primarily used as a tracer in drug development processes . The resulting effects would largely depend on the specific biological system and the nature of the non-deuterated counterpart’s interaction with its targets.

Análisis Bioquímico

Biochemical Properties

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs

Cellular Effects

It is known that deuterium substitution can influence cell function

Molecular Mechanism

It is known that deuterium substitution can affect the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that deuterium substitution can affect the stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that deuterium substitution can affect the threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that deuterium substitution can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that deuterium substitution can affect its localization or accumulation .

Subcellular Localization

It is known that deuterium substitution can affect its targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluorobenzene-d3 can be synthesized through the bromination of 2,4-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction typically takes place at room temperature, yielding 1-Bromo-2,4-difluorobenzene as the major product .

Industrial Production Methods: Industrial production of this compound involves the use of stable isotopes of hydrogen, carbon, and other elements. Deuterium is incorporated into the compound to create the deuterium-labeled version .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-2,4-difluorobenzene-d3 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Lithiation Reactions: Lithiation occurs exclusively at the position with two adjacent halogen substituents, leading to the formation of 6-bromo-2,3-difluorobenzoic acid.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

Lithiation: Typically involves the use of n-butyllithium in a suitable solvent such as tetrahydrofuran (THF).

Major Products:

6-Bromo-2,3-difluorobenzoic acid: Formed through lithiation reactions.

Aplicaciones Científicas De Investigación

1-Bromo-2,4-difluorobenzene-d3 is widely used in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Employed in the study of metabolic pathways and enzyme mechanisms.

Comparación Con Compuestos Similares

- 1-Bromo-2,6-difluorobenzene

- 1-Bromo-3,5-difluorobenzene

- 1-Bromo-4-fluorobenzene

- 1-Bromo-2,4,5-trifluorobenzene

Comparison: 1-Bromo-2,4-difluorobenzene-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling. Compared to other similar compounds, it offers distinct advantages in terms of stability and traceability in various chemical and biological processes .

Propiedades

IUPAC Name |

1-bromo-2,3,5-trideuterio-4,6-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHBDQZXPCTTIH-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])F)Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B572604.png)

![2-[3-(N-Ethylaminocarbonyl)phenyl]phenol](/img/structure/B572609.png)